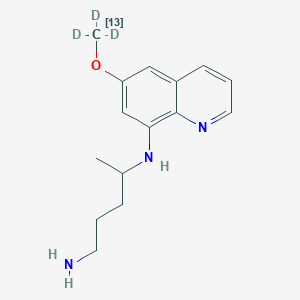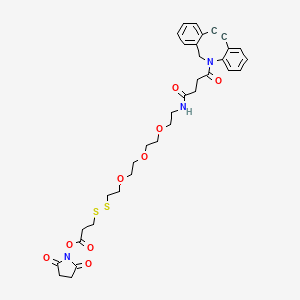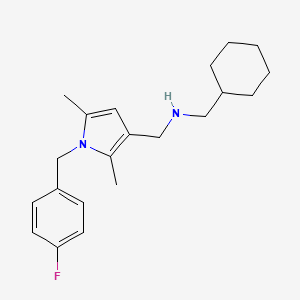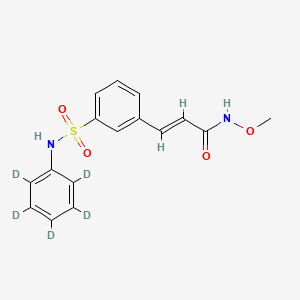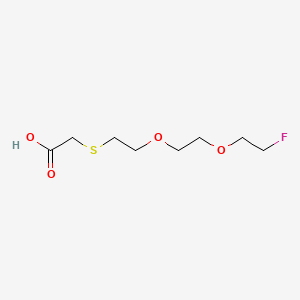
F-Peg2-S-cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of F-Peg2-S-cooh involves the conjugation of polyethylene glycol with a sulfonic acid group. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the successful attachment of the sulfonic acid group to the PEG chain. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
F-Peg2-S-cooh undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
F-Peg2-S-cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of F-Peg2-S-cooh involves its ability to modify the surface properties of molecules and materials. The sulfonic acid group provides a site for further chemical modifications, while the PEG chain enhances solubility and biocompatibility. This combination allows this compound to interact with various molecular targets and pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
F-Peg2-COOH: Similar to F-Peg2-S-cooh but lacks the sulfonic acid group.
PEG-Sulfonic Acid: A broader category of compounds that include various PEG chains with sulfonic acid groups.
Uniqueness
This compound is unique due to its specific combination of a PEG chain with a sulfonic acid group, providing both solubility and reactivity. This makes it particularly useful in applications requiring surface modification and biocompatibility .
Propiedades
Fórmula molecular |
C8H15FO4S |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
Clave InChI |
HXWWOPHPPNBCFV-UHFFFAOYSA-N |
SMILES canónico |
C(COCCSCC(=O)O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



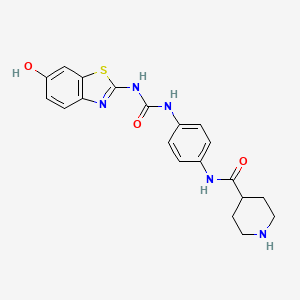
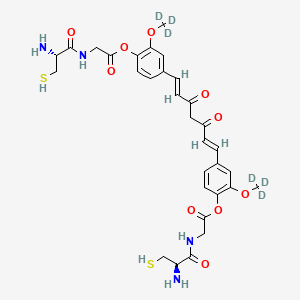

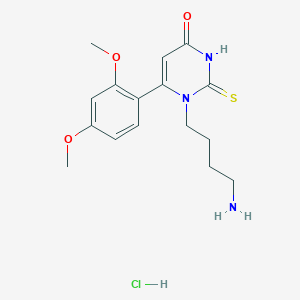

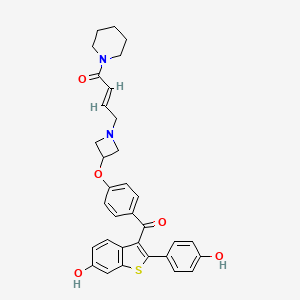


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
